REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7][C:6]=2[CH:19]=1.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.C([Li])CCC>C1COCC1>[CH3:16][C:15]([O:14][C:12]([N:8]1[CH2:7][C:6]2[CH:19]=[C:2]([B:20]([OH:25])[OH:21])[CH:3]=[CH:4][C:5]=2[O:11][CH2:10][CH2:9]1)=[O:13])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C1
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
47.6 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by dropwise addition of 2 N hydrochloric acid (80 ml)
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (100 mL) and water (100 mL) were added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Hexane (200 mL) was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed several times with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |